3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL

Descripción

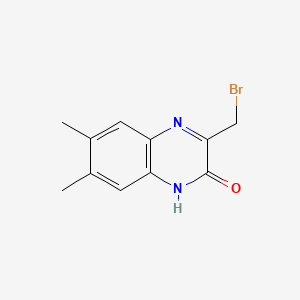

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents several acceptable variations that reflect different tautomeric forms and nomenclature conventions. The primary International Union of Pure and Applied Chemistry name is 3-(Bromomethyl)-6,7-dimethyl-2(1H)-quinoxalinone , which describes the compound in its keto tautomeric form. However, alternative nomenclature includes 3-(Bromomethyl)-6,7-dimethyl-2-quinoxalinol , representing the enol tautomeric form.

The molecular structure is characterized by a quinoxaline core with specific substitution patterns that define its chemical identity. The compound features a bromomethyl group (-CH₂Br) attached to the third position of the quinoxaline ring, along with two methyl groups positioned at the sixth and seventh positions of the benzene ring portion. The second position bears either a hydroxyl group (in the enol form) or exists as a carbonyl group (in the keto form), representing tautomeric equilibrium.

The structural formula can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System string is documented as CC1=CC2=NC(CBr)=C(O)N=C2C=C1C, which provides a linear representation of the molecular connectivity. The International Chemical Identifier notation is 1S/C11H11BrN2O/c1-6-3-8-9(4-7(6)2)14-11(15)10(5-12)13-8/h3-4H,5H2,1-2H3,(H,14,15), offering a standardized method for representing the compound's structure.

Chemical Abstracts Service Registry Number and Molecular Descriptors

The compound is assigned Chemical Abstracts Service registry number 1253791-77-3 , which serves as its unique identifier in chemical databases and regulatory systems. This registration number facilitates unambiguous identification across various chemical information systems and commercial suppliers.

The molecular descriptors provide quantitative characterization of the compound's fundamental properties. The molecular formula is established as C₁₁H₁₁BrN₂O , indicating the presence of eleven carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely determined as 267.12 Da , with some sources reporting slight variations to 267.126 Da due to different calculation methods and significant figure conventions.

Additional molecular descriptors include the monoisotopic mass of 266.005475 Da , which represents the exact mass calculated using the most abundant isotopes of each element. The MDL number MFCD17011890 provides another database-specific identifier used by chemical information systems for cataloging purposes.

Comparative Analysis of Synonyms in Chemical Databases

Chemical databases employ various naming conventions and synonyms for this compound, reflecting different nomenclature systems and regional preferences. The comparative analysis reveals systematic patterns in how different databases approach the nomenclature of this compound.

ChemSpider database documentation shows multiple synonym variations, including the German nomenclature 3-(Brommethyl)-6,7-dimethyl-2(1H)-chinoxalinon and the French equivalent 3-(Bromométhyl)-6,7-diméthyl-2(1H)-quinoxalinone . These international variations demonstrate the standardization of chemical nomenclature across different linguistic contexts while maintaining structural accuracy.

The database analysis reveals tautomeric naming distinctions that are chemically significant. Sources consistently document both 3-(Bromomethyl)-6,7-dimethyl-2-quinoxalinol and This compound as acceptable nomenclature. Additionally, the systematic name 3-(bromomethyl)-6,7-dimethyl-1H-quinoxalin-2-one appears in specialized chemical databases, emphasizing the keto tautomeric form.

Commercial chemical suppliers demonstrate preference for specific nomenclature conventions based on their target markets and applications. Sigma-Aldrich employs the quinoxalinol designation, emphasizing the hydroxyl functionality. In contrast, research-oriented suppliers like Bidepharm utilize the systematic quinoxalin-2-ol nomenclature. This variation in commercial nomenclature reflects different approaches to emphasizing functional group characteristics for synthetic chemistry applications.

The International Chemical Identifier Key JCCFHYUITRDGJV-UHFFFAOYSA-N remains consistent across all database sources, providing definitive structural identification regardless of nomenclature variations. This standardization ensures accurate cross-referencing between different chemical information systems and prevents confusion arising from synonym variations.

Propiedades

IUPAC Name |

3-(bromomethyl)-6,7-dimethyl-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-6-3-8-9(4-7(6)2)14-11(15)10(5-12)13-8/h3-4H,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCFHYUITRDGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=O)N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Scheme

-

Synthesis of 4,5-Dimethyl-1,2-diaminobenzene

-

Condensation with Ethyl 3-Hydroxy-2-oxopropanoate

-

Bromination with Phosphorus Tribromide (PBr₃)

Experimental Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | HNO₃, H₂SO₄; then H₂/Pd | 65 |

| 2 | EtOH, H₂SO₄, reflux | 78 |

| 3 | PBr₃, CH₂Cl₂, 0°C→RT | 82 |

Key Observations :

Reaction Scheme

-

Preparation of 2-Amino-4,5-dimethylbenzaldehyde

-

Friedländer Condensation with Ethyl 4-Bromo-3-oxobutanoate

Experimental Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | MnO₂, CHCl₃, reflux | 70 |

| 2 | KHSO₄, EtOH, 80°C, ultrasound | 74 |

Key Observations :

Reaction Scheme

-

Synthesis of 3-Methyl-6,7-dimethylquinoxalin-2-ol

-

Radical Bromination with N-Bromosuccinimide (NBS)

Experimental Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | EtOH, H₂SO₄, reflux | 85 |

| 2 | NBS, AIBN, CCl₄, hv | 68 |

Key Observations :

-

Radical bromination favors tertiary carbons, but the electron-deficient quinoxaline core directs reactivity to the 3-methyl group.

-

Prolonged irradiation leads to over-bromination; optimal reaction time is 4 hours.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| 1 | High selectivity; scalable | Multi-step synthesis |

| 2 | One-pot reaction; fewer steps | Requires specialized equipment (ultrasound) |

| 3 | Simple starting materials | Lower regioselectivity |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 6H, CH₃), 4.72 (s, 2H, CH₂Br), 8.20 (s, 1H, Ar-H).

-

IR (KBr) : 3250 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 560 cm⁻¹ (C-Br).

Applications and Derivatives

Análisis De Reacciones Químicas

Types of Reactions

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

Substitution: The bromomethyl group is a reactive site for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the bromomethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted quinoxalines, depending on the nucleophile used in the substitution reactions.

Aplicaciones Científicas De Investigación

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Mecanismo De Acción

The mechanism by which 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL exerts its effects is primarily through its interaction with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological activity. The quinoxaline core can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL and related quinoxaline derivatives:

Key Observations

Reactivity: The bromomethyl group in the target compound facilitates alkylation reactions, making it valuable in organic synthesis. In contrast, the amino group in 3-Amino-6-bromo-2(1H)-quinoxalinone may participate in nucleophilic substitutions or hydrogen bonding, altering its reactivity .

Lipophilicity and Solubility: The methyl groups at positions 6 and 7 in the target compound likely increase lipophilicity compared to 3-Amino-6-bromo-2(1H)-quinoxalinone, which lacks these substituents. This could influence membrane permeability in pharmacological contexts.

Commercial Status :

- Both analogs cited in the evidence are discontinued, suggesting challenges in synthesis, stability, or market demand. This may imply similar hurdles for the target compound if commercialized .

Actividad Biológica

3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL is a quinoxaline derivative that has garnered attention for its diverse biological activities. Quinoxalines are known for their potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a bromomethyl group attached to a quinoxaline ring system with two methyl substitutions. Its chemical structure is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1253791-77-3 |

| Molecular Formula | C11H12BrN3O |

| Molecular Weight | 284.14 g/mol |

Research indicates that this compound exerts its biological effects primarily through the inhibition of specific protein targets involved in cell signaling pathways. These pathways are crucial for cell proliferation and survival, particularly in cancer cells.

Key Mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases that play roles in cancer progression, including ABL kinase and phosphatidylinositol-3 kinase (PI3K) .

- Induction of Apoptosis : By disrupting signaling pathways essential for cell survival, it can induce apoptosis in cancer cells .

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viruses, indicating broader therapeutic applications beyond oncology .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound has shown IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and HCT-116.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.3 |

| HCT-116 | 1.9 |

These results indicate a promising profile for further development as an anticancer agent.

Antiviral Activity

In addition to its anticancer effects, the compound has been evaluated for antiviral activity against Vesicular Stomatitis Virus (VSV). It demonstrated low toxicity while acting as an interferon inducer, suggesting potential use in antiviral therapies .

Case Studies

- Breast Cancer Treatment : In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .

- Viral Inhibition : A study highlighted the compound's ability to inhibit VSV replication in cultured cells, showcasing its potential as a therapeutic agent against viral infections .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify substituents:

- The hydroxyl proton (~10-12 ppm, broad singlet) and bromomethyl group (δ ~4.3-4.5 ppm, singlet).

- Methyl groups at positions 6/7 (δ ~2.5-2.7 ppm, singlets) .

- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₁BrN₂O⁺) with isotopic peaks for bromine (1:1 ratio for [M]⁺ and [M+2]⁺) .

- IR : Hydroxyl stretch (~3200-3500 cm⁻¹) and C-Br vibration (~500-600 cm⁻¹) .

How does the bromomethyl group influence electrophilic substitution reactivity compared to methyl groups?

Advanced

The bromomethyl group is a stronger electron-withdrawing substituent due to the inductive effect of bromine, which deactivates the aromatic ring and directs subsequent substitutions to meta/para positions. In contrast, methyl groups are electron-donating, activating ortho/para positions.

Methodological Insight :

- Use DFT calculations to map electron density distributions.

- Compare reaction outcomes (e.g., nitration or sulfonation) between bromomethyl and methyl derivatives to validate regioselectivity trends .

What strategies mitigate hydrolysis of the bromomethyl group during reactions?

Q. Advanced

- Solvent Choice : Use anhydrous, aprotic solvents (e.g., DCM, THF) to minimize nucleophilic attack by water .

- Temperature Control : Perform reactions at low temperatures (0–5°C) to slow hydrolysis kinetics.

- Protecting Groups : Temporarily protect the hydroxyl group with acetyl or TMS groups before bromination .

How can this compound be functionalized to design fluorescent probes?

Q. Advanced

- Fluorophore Attachment : Couple the bromomethyl group with thiol-containing fluorophores (e.g., dansyl or fluorescein derivatives) via nucleophilic substitution.

- Case Study : demonstrates that bromomethyl substituents can alter fluorescence emission (e.g., shifts from 390 nm to 455 nm upon ONOO⁻ interaction). Optimize solvent polarity and pH to enhance quantum yield .

What are common side reactions during synthesis, and how are they controlled?

Q. Basic

- Oxidation of Hydroxyl Group : Use antioxidants (e.g., BHT) or inert atmospheres to prevent quinone formation .

- Dimerization : Avoid excess brominating agents; monitor reaction progress via TLC.

- Demethylation : Employ milder bases (e.g., NaHCO₃ instead of NaOH) for methylation steps .

How can computational modeling predict biological targets for this compound?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity.

- Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding with the hydroxyl group, hydrophobic contacts with methyl/bromomethyl groups). Validate with in vitro assays (e.g., enzyme inhibition) .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

- Matrix Interference : Use LC-MS/MS with selective ion monitoring (SIM) to isolate the compound from endogenous compounds.

- Stability Issues : Stabilize samples with protease inhibitors and store at -80°C.

- Detection Limits : Enhance sensitivity via derivatization (e.g., silylation for GC-MS) .

How does the compound’s logP value impact its pharmacokinetic properties?

Q. Basic

- Calculation : Estimate logP using software like ChemDraw (predicted ~2.1–2.5 due to bromomethyl and methyl groups).

- Implications : Moderate lipophilicity enhances membrane permeability but may require formulation adjustments (e.g., cyclodextrin complexation) for aqueous solubility .

What are the implications of conflicting bioactivity data across studies?

Q. Advanced

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, reports antimicrobial activity, but discrepancies may arise from variations in bacterial strains.

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines) and IC₅₀/EC₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.